1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a cyanophenyl group, and a fluorobenzyl moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a cyanophenyl derivative under acidic conditions. The resulting thiazole intermediate is then reacted with 4-fluorobenzyl isocyanate to form the final urea compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require catalysts or reagents such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of fluorine.
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-nitrobenzyl)urea: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(4-fluorobenzyl)urea imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications compared to its analogs.
Properties
IUPAC Name |
1-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c19-15-7-3-13(4-8-15)10-21-17(24)23-18-22-16(11-25-18)14-5-1-12(9-20)2-6-14/h1-8,11H,10H2,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZDFPZXPTIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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